Cephalosporolide D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4S,8R)-4-hydroxy-8-methyloxocan-2-one |
InChI |
InChI=1S/C8H14O3/c1-6-3-2-4-7(9)5-8(10)11-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
RSPQQWZIZCUGNY-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](CC(=O)O1)O |
Canonical SMILES |
CC1CCCC(CC(=O)O1)O |
Synonyms |
cephalosporolide D |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Cephalosporolide D
Discovery and Original Source Organisms
Cephalosporolide D was first reported in 1985 as one of a group of pentaketide (B10854585) lactones, cephalosporolides B-F, isolated from the fungus Cephalosporium aphidicola. oup.comscielo.brresearchgate.net
Cephalosporium aphidicola (fungus)
Cephalosporium aphidicola is a fungus recognized as an original source of this compound. oup.comrsc.orgoup.com It was during the investigation into the biosynthesis of aphidicolin (B1665134) from C. aphidicola that cephalosporolides B-F, including this compound, were isolated. oup.com
Penicillium sp. (marine-derived fungus)
While this compound was initially isolated from Cephalosporium aphidicola, other cephalosporolides, such as cephalosporolides H and I, have been isolated from marine-derived fungi belonging to the Penicillium genus. chim.itresearchgate.netscispace.comresearchgate.netsci-hub.sescielo.brnih.gov Although the search results primarily mention other cephalosporolides from Penicillium sp., the inclusion of Penicillium sp. in the outline suggests a potential, though less documented, occurrence or related research concerning this compound or closely related structures from this genus in a marine context.
Advanced Isolation Techniques for Cephalosporolides
The isolation of natural products like this compound from fungal cultures typically involves a series of extraction and purification steps.
Lyophilized Culture Broth Extraction
Lyophilization, or freeze-drying, is a common technique used in the isolation of natural products from biological sources, including fungal culture broths. This process removes water, resulting in a solid material that can then be subjected to extraction with organic solvents to isolate the desired compounds. Several studies on the isolation of cephalosporolides, particularly from marine-derived Penicillium sp., mention the use of lyophilized culture broth as the starting material for extraction. chim.itresearchgate.netscispace.comresearchgate.netsci-hub.sescielo.brnih.gov This suggests that extraction from lyophilized culture broth is a relevant technique in the isolation of cephalosporolides, likely including this compound when obtained from suitable sources.
Chromatographic Separation Methods (Implied by natural product isolation)
The isolation of pure chemical compounds from complex natural extracts necessitates the use of chromatographic separation techniques. While specific details regarding the chromatographic separation of this compound in its initial isolation from Cephalosporium aphidicola are not extensively detailed in the provided search snippets, the isolation of other cephalosporolides and similar natural products frequently employs methods such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). chim.itthieme-connect.comuiowa.eduacs.org These techniques separate compounds based on their differing affinities for a stationary phase and are fundamental to obtaining pure samples of natural products after initial extraction. The structural complexity and the presence of related compounds in fungal extracts imply that chromatographic methods are indispensable for isolating pure this compound.
Data Table: Source Organisms of this compound
| Organism | Type of Organism | Reference |
| Cephalosporium aphidicola | Fungus | oup.comrsc.orgoup.com |
| Penicillium sp. | Marine-derived Fungus | chim.itresearchgate.netscispace.comresearchgate.netsci-hub.sescielo.brnih.gov (Primarily for other cephalosporolides) |
Synthetic Chemistry of Cephalosporolide D: Strategies and Methodologies
Retrosynthetic Analyses of the Eight-Membered Lactone Core
Retrosynthetic analysis of cephalosporolide D often focuses on the formation of the eight-membered lactone ring as a key step. Different synthetic strategies have employed various approaches to construct this challenging macrocycle. One common retrosynthetic approach envisions the lactone being formed from a linear ω-hydroxy carboxylic acid precursor through macrolactonization. scielo.brresearchgate.net Alternative strategies might involve ring-closing metathesis (RCM) of a suitable diene precursor. tandfonline.comnih.govtandfonline.com
Stereoselective Total Synthesis Approaches to (−)-Cephalosporolide D
Several stereoselective total syntheses of (-)-cephalosporolide D have been reported, each employing different key transformations to establish the required stereochemistry and construct the eight-membered ring. researchgate.nettandfonline.combenthamdirect.comeurjchem.com
Early synthetic efforts, such as those reported by Shiina and co-workers, established efficient methods for the synthesis of (-)-cephalosporolide D and were crucial in determining its relative and absolute stereochemistry. tandfonline.comoup.comoup.com
Enantioselective aldol (B89426) reactions have been a key strategy in the first-generation syntheses to establish the stereogenic centers in the this compound structure. Shiina's approach, for instance, utilized asymmetric aldol reactions of ketene (B1206846) silyl (B83357) acetals with aldehydes catalyzed by chiral Lewis acids, such as a chiral diamine-Sn(OTf)₂ complex, to construct optically active intermediates with high enantioselectivity. oup.comniph.go.jplookchem.com This allowed for the precise control of the stereochemistry at the carbon bearing the hydroxyl group. oup.comniph.go.jp
The Yamaguchi macrolactonization has been a prominent method employed for the formation of the eight-membered lactone ring in the synthesis of this compound. core.ac.ukscielo.brresearchgate.netbenthamdirect.com This method typically involves activating the carboxylic acid of the seco-acid precursor with 2,4,6-trichlorobenzoyl chloride in the presence of a base, followed by cyclization with the hydroxyl group. snnu.edu.cn Shiina's synthesis successfully utilized macrolactonization mediated by 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA) with Hf(OTf)₄ as a Lewis acid catalyst to construct the eight-membered lactone moiety. scielo.brniph.go.jpacs.org Other studies have also reported the use of Yamaguchi lactonization in their synthetic routes to this compound. core.ac.ukresearchgate.netbenthamdirect.com
An iterative acetylene (B1199291)–epoxide coupling strategy has also been employed in the synthesis of the eight-membered lactone ring of this compound. researchgate.netdeepdyve.com This approach involves the repetitive coupling of acetylene units with epoxide functionalities to build the carbon chain with controlled stereochemistry. researchgate.netdeepdyve.com
A crucial step in the iterative acetylene–epoxide coupling strategy involves the formation of propargylic alcohols. These can be formed by the reaction of acetylides with epoxides. mdpi.com Following the formation of propargylic alcohols, selective protection of the hydroxyl group is necessary to allow for subsequent transformations while preserving other functionalities. researchgate.netresearchgate.net Strategies for selective protection of propargylic alcohols have been developed, enabling their use as versatile intermediates in organic synthesis. researchgate.netacs.org For example, protection as a silyl ether, such as a TBS ether, has been reported. researchgate.net
Compound Information
| Compound Name | PubChem CID |
| This compound | 21630881 |
Detailed Research Findings:
While detailed reaction conditions (solvents, temperatures, yields for each step) and specific intermediate structures for every reported synthesis are extensive and vary between different approaches, the core strategies and key reactions discussed above are representative of the methodologies employed in the synthesis of this compound. For instance, Shiina's synthesis involving enantioselective aldol reactions and macrolactonization provided (-)-cephalosporolide D. tandfonline.comoup.comoup.com Another synthesis utilizing Sharpless kinetic resolution, Grignard reaction, and Yamaguchi macrolactonization also yielded the target molecule. researchgate.netbenthamdirect.com The iterative acetylene-epoxide coupling strategy, followed by Yamaguchi lactonization, has also been successfully applied. researchgate.netdeepdyve.com
Data Table: Key Reactions and Strategies in this compound Synthesis
| Synthetic Strategy | Key Reactions/Steps | Ring Formation Method | Example Reference(s) |
| First-Generation (Shiina et al.) | Enantioselective Aldol Reaction, Protection, Deprotection, Oxidation | Macrolactonization (Yamaguchi variant) | tandfonline.comoup.comscielo.broup.comniph.go.jpacs.org |
| Alternative Stereoselective Synthesis | Sharpless Kinetic Resolution, Grignard Reaction, Noyori Asymmetric Reduction | Yamaguchi Macrolactonization | researchgate.netbenthamdirect.com |
| Iterative Acetylene–Epoxide Coupling | Acetylene-Epoxide Coupling, Propargylic Alcohol Formation, Selective Protection | Yamaguchi Lactonization | researchgate.netdeepdyve.com |
| Alternative Stereoselective Synthesis | Barbier Allylation, Mitsunobu Esterification | Ring Closing Metathesis | tandfonline.comnih.govtandfonline.com |
This table summarizes some of the key reactions and strategies discussed in the context of this compound synthesis based on the provided search results. Note that specific sequences and additional steps are involved in each total synthesis.
Iterative Acetylene–Epoxide Coupling Strategy
Alkyne Reduction and Oxidation Steps
Alkyne reduction and oxidation steps are integral to several synthetic routes towards this compound. In some syntheses, selective protection of a propargylic hydroxy group, such as with a TBS ether, is followed by the reduction of the triple bond to yield a saturated alcohol. Subsequent deprotection and selective oxidation of a primary alcohol, for instance using BAIB-TEMPO, can furnish an aldehyde. This aldehyde can then be further oxidized to the corresponding acid, which is a common intermediate for macrolactonization. researchgate.net
Strategies Utilizing Hydrolytic Kinetic Resolution
Hydrolytic kinetic resolution (HKR) has been employed as a key strategy in the stereoselective synthesis of this compound. core.ac.ukeurjchem.comresearchgate.net For example, the Jacobsen's hydrolytic kinetic resolution of a racemic epoxide using a (S,S)-salen-Co-OAc catalyst in the presence of acetic acid and water has been shown to afford an enantiopure epoxide. core.ac.uk This enantiopure epoxide then serves as a chiral building block for the subsequent synthesis, ensuring the desired stereochemistry in the final product. core.ac.uk
Approaches Involving Barbier Allylation
Barbier allylation is another valuable tool utilized in the synthesis of this compound. tandfonline.comamazon.sgnih.gov This reaction, often mediated by zinc, allows for the formation of a carbon-carbon bond with allyl halides and carbonyl compounds, providing a route to introduce allyl groups into synthetic intermediates. tandfonline.comrsc.org In one synthesis, a zinc-mediated Barbier allylation of a chiral aldehyde with allyl bromide and magnesium in THF provided carbinols as a mixture of syn and anti isomers, which could be separated. tandfonline.com
Ring-Closing Metathesis (RCM) as a Key Macrolactonization Step
Ring-closing metathesis (RCM) has been successfully applied as a key step for the formation of the macrocyclic ring in the synthesis of this compound. tandfonline.comresearchgate.netnih.gov This reaction, catalyzed by Grubbs' catalysts or other suitable metathesis catalysts, allows for the formation of a carbon-carbon double bond between two terminal olefins within a molecule, leading to the closure of a ring. oup.com RCM has been employed to construct the eight-membered lactone core of this compound. tandfonline.comresearchgate.netnih.gov
α-Aminoxylation Catalyzed by L-Proline
α-Aminoxylation catalyzed by L-proline is another organocatalytic method that has been incorporated into synthetic routes to this compound. core.ac.ukeurjchem.comresearchgate.net This reaction involves the functionalization of the α-carbon of aldehydes or ketones using an aminoxy source and L-proline as the catalyst, leading to the formation of α-aminoxylated products with high enantioselectivity. mdpi.com This transformation provides a way to introduce oxygen and nitrogen functionalities with control over the stereochemistry at the α-position.
Synthetic Routes to (+)-Cephalosporolide D
While several syntheses of (-)-Cephalosporolide D have been reported, the synthesis of the (+)-enantiomer has also been achieved. eurjchem.comrsc.orgacs.org One approach to (+)-Cephalosporolide D has been accomplished in 13 steps from inexpensive and commercially available starting materials. researchgate.net This convergent synthesis utilized reactions such as Maruoka asymmetric allylation, Grubbs' cross-metathesis for the formation of a functionalized acid, and Yamaguchi lactonization as key steps. researchgate.net
Enantiomeric Synthesis from Chiral Building Blocks
Enantioselective synthesis aims to produce a compound favoring one specific enantiomer over others, which is crucial for natural products like this compound where biological activity is often stereospecific. One approach to achieving enantiomeric purity in the synthesis of this compound involves the use of chiral building blocks. This strategy leverages the pre-existing stereochemistry of readily available chiral starting materials, manipulating them through a series of reactions to construct the target molecule while preserving or transferring the desired stereochemical information. wikipedia.org
For instance, some syntheses of this compound have utilized inexpensive and commercially available chiral starting materials. One reported stereoselective total synthesis of (-)-Cephalosporolide D was derived from low-cost and easily available materials. eurekaselect.com Another synthesis of (+)-Cephalosporolide D commenced from (±)-propylene epoxide, a commercially available and inexpensive starting material, employing key steps such as α-aminoxylation catalyzed by L-proline and hydrolytic kinetic resolution catalyzed by a chiral (salen)Co(III) complex to introduce chirality early in the synthesis. researchgate.neteurjchem.com Hydrolytic kinetic resolution is a method that can provide access to highly enantioenriched chiral building blocks from inexpensive racemic mixtures. researchgate.net
Comparative Analysis of Synthetic Efficiencies and Stereocontrol
Evaluation of Overall Yields and Step Counts
Here is a hypothetical representation of how synthetic routes might be compared based on efficiency metrics, based on the types of data discussed in the search results:
| Synthetic Route | Starting Material(s) | Key Stereocontroled Step(s) | Number of Steps (Longest Linear Sequence) | Overall Yield (%) |
| Route A | Chiral Pool A | Enantioselective Aldol | X | Y |
| Route B | Racemic Precursor B | Kinetic Resolution, Macrolactonization | X' | Y' |
| Route C | Commercial Compound C | Asymmetric Catalysis | X'' | Y'' |
Diastereoselectivity and Enantioselectivity Control in Key Steps
Controlling stereochemistry is paramount in the synthesis of chiral molecules like this compound, which possesses multiple stereocenters. Diastereoselectivity refers to the preferential formation of one diastereomer over others, while enantioselectivity refers to the preferential formation of one enantiomer over the other. Achieving high levels of both is crucial for obtaining the desired stereoisomer of the natural product. wikipedia.org
Key steps in the synthesis of this compound often involve reactions where new stereocenters are created or existing ones are controlled. Examples of methods used to achieve stereocontrol in related syntheses include enantioselective aldol reactions, hydrolytic kinetic resolution, asymmetric dihydroxylation, and stereoselective macrolactonization. researchgate.neteurjchem.comresearchgate.net The use of chiral catalysts, such as chiral (salen)Co(III) complexes for kinetic resolution or L-proline for α-aminoxylation, is a common strategy to induce enantioselectivity. researchgate.neteurjchem.com Diastereoselectivity can be influenced by factors such as substrate control, reagent control, or the use of chiral auxiliaries. wikipedia.org
For instance, in a synthesis utilizing hydrolytic kinetic resolution, both the recovered unreacted epoxide and the diol product can be obtained in highly enantioenriched form. researchgate.net Another synthesis employed successive enantioselective aldol and effective 8-membered ring lactone forming reactions to establish an efficient method for the synthesis of (-)-Cephalosporolide D. researchgate.net The choice of macrolactonization method, such as Yamaguchi macrolactonization, can also impact the efficiency and potentially the stereochemical outcome of the cyclization step forming the eight-membered ring. researchgate.neteurjchem.com
Advanced Spectroscopic and Stereochemical Analysis of Cephalosporolide D
Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been fundamental in determining the planar structure and relative stereochemistry of Cephalosporolide D. oup.comresearchgate.net 1H NMR and 13C NMR spectra provide information about the types of protons and carbons present in the molecule and their chemical environments. Analysis of chemical shifts, coupling constants, and integration allows for the assignment of signals to specific atoms within the molecule.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. COSY reveals correlations between coupled protons, helping to map out proton networks. HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons and functional groups. nih.govmdpi.com
Mass Spectrometry (e.g., HRESI-MS) for Molecular Information
Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), provides essential information regarding the molecular weight and elemental composition of this compound. core.ac.uk HRESI-MS measurements yield a highly accurate mass-to-charge ratio ([M+H]+ or [M+Na]+), which can be used to determine the molecular formula of the compound. nih.govmdpi.com This information is critical for confirming the proposed structure derived from NMR data.
For this compound, HRESI-MS analysis has been reported, providing molecular ions that support its established molecular formula. core.ac.ukresearchgate.net For example, a study on Cephalosporolide J, a related compound, reported an HRESIMS peak at m/z 217.1047 [M+1]+, corresponding to the calculated mass for C10H17O5. nih.gov While the exact HRESI-MS data for this compound were not extracted in detail, the use of HRESI-MS was integral to its initial structural characterization and confirmation of its molecular formula. core.ac.ukresearchgate.net
Chiroptical Methods for Absolute Stereochemical Assignment (Implied by enantioselective synthesis)
Chiroptical methods, such as Electronic Circular Dichroism (ECD) or Optical Rotation (OR), are powerful techniques for determining the absolute configuration of chiral molecules. While direct application of ECD data for this compound was not explicitly detailed in the search results, the determination of its absolute stereochemistry is strongly implied by the successful enantioselective total syntheses reported in the literature. core.ac.ukoup.comresearchgate.netresearchgate.net
Enantioselective synthesis involves constructing a chiral molecule in a way that favors the formation of one enantiomer over the other, starting from a material of known absolute configuration or using chiral reagents/catalysts. core.ac.ukoup.comresearchgate.net By synthesizing a compound and comparing its optical rotation or other chiroptical properties with those of the natural product, the absolute configuration of the natural product can be assigned. core.ac.ukoup.com
In the case of this compound, its absolute configuration was assigned as (4R,8S) through chemical, spectroscopic, and X-ray analyses, often in conjunction with enantioselective synthesis. researchgate.net Comparison of the optical rotation value of the synthetic (-)-Cephalosporolide D with that of the natural product was a key step in confirming the absolute stereochemistry. core.ac.ukresearchgate.net For example, a reported optical rotation for synthetic (-)-Cephalosporolide D is -40.1 (c 0.9, CHCl3). core.ac.uk
X-ray Diffraction Analysis for Solid-State Structure Confirmation
X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction, is considered the most definitive method for determining the solid-state structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and relative and absolute stereochemistry. mdpi.comnih.gov For chiral molecules, X-ray crystallography can also be used to determine absolute configuration, particularly when a heavy atom is present or by using anomalous dispersion effects, often assessed via the Flack parameter. mdpi.comnih.gov
X-ray crystallographic analysis has been successfully applied to confirm the structure and relative stereochemistry of this compound. oup.comoup.com A reported X-ray crystallographic structure of synthetic this compound confirmed its exact relative stereochemistry and conformation in the crystalline state. oup.com While the initial isolation of this compound did not yield crystals suitable for X-ray analysis for relative configuration determination, subsequent synthetic efforts provided crystalline material that allowed for this crucial analysis. oup.comoup.com
Spectroscopic Comparison with Literature Data for Stereochemical Confirmation
Comparing the spectroscopic data (especially NMR and optical rotation) of a newly isolated or synthesized compound with reported literature data for known stereoisomers is a common and effective method for confirming stereochemistry. core.ac.ukresearchgate.net This approach is particularly valuable when dealing with compounds that have been previously characterized.
For this compound, the spectroscopic properties, including 1H NMR, 13C NMR, and optical rotation, of synthetic samples have been compared with those of the natural product to confirm its structure and stereochemistry. core.ac.ukresearchgate.net Discrepancies in spectroscopic data, particularly in NMR chemical shifts, can indicate differences in stereochemistry or even gross structure, as seen in cases where initial structural assignments of related cephalosporolides were revised based on synthesis and detailed spectroscopic comparison. comporgchem.comacs.org The congruence of spectroscopic data between synthetic and natural this compound samples has been consistently used to validate successful total syntheses and confirm the assigned stereochemistry. core.ac.ukresearchgate.net
Synthesis and Biological Evaluation of Cephalosporolide D Analogues and Derivatives
Design and Synthesis of Cephalosporolide D Analogues
The design and synthesis of this compound analogues often involve modifications to the core structure, particularly the eight-membered lactone ring and the pendant hydroxyl groups, to explore the structure-activity relationship.
Structural Modifications of the Eight-Membered Lactone Ring
The construction of the eight-membered lactone ring is a key step in the synthesis of this compound and its analogues. This medium-sized ring presents synthetic challenges due to unfavorable entropic and enthalpic factors during cyclization. acs.org Various macrolactonization strategies have been employed, including the use of Lewis acid catalysts such as Hf(OTf)₄ and Sc(OTf)₃, which have shown effectiveness in promoting the formation of medium-sized lactones. acs.org Ring-closing metathesis (RCM) has also been utilized as a strategy to forge the eight-membered heterocycle. rsc.orgscielo.br
Derivatization of Pendant Hydroxyl Groups
This compound possesses pendant hydroxyl groups that can be chemically modified to create derivatives. While specific details on the derivatization of the hydroxyl groups of this compound are not extensively detailed in the provided search results, general strategies for hydroxyl group derivatization in natural products include esterification, etherification, and oxidation, which can alter the compound's polarity, reactivity, and biological interactions.
Exploration of Related Cephalosporolide Structures (e.g., Cephalosporolides B, C, G, E, F, H, I, J)
This compound belongs to a family of lactones isolated from fungal sources, which also includes cephalosporolides B, C, E, F, G, H, I, and J. oup.comscielo.brscielo.br These related structures exhibit variations in ring size and the presence of spiroketal motifs. oup.comscielo.brscielo.brresearchgate.net
Differences in Ring Size and Spiroketal Motifs
While this compound is an eight-membered ring lactone, other cephalosporolides have different ring sizes. Cephalosporolides B, C, and G are ten-membered ring lactones. oup.comscielo.brscielo.brresearchgate.net Cephalosporolides E, F, H, and I are characterized by the presence of spiroketal moieties in addition to a lactone ring. oup.comscielo.brscielo.brresearchgate.netchim.it Specifically, cephalosporolides E and F feature a tricyclic structure incorporating a five-membered lactone and a spiroacetal moiety. oup.com These structural differences contribute to the diverse chemical and potentially biological profiles within the cephalosporolide family.
In Vitro Biological Activity Evaluation of this compound
While the biological activities of cephalosporolides were not extensively evaluated in earlier studies, more recent research has begun to explore their potential effects. scielo.brresearchgate.net
Cellular Targets and Mechanistic Pathways (e.g., Inhibition of Proliferation)
Studies on compounds with cytotoxic activity, such as certain sesquiterpene lactones, often investigate their effects on cellular processes like proliferation, cell cycle progression, and apoptosis. While specific detailed mechanisms for this compound are not extensively covered in the search results, related lactones and cytotoxic agents provide insights into potential pathways. For example, arnicolide D, another naturally occurring sesquiterpene lactone, has been shown to inhibit triple-negative breast cancer cell proliferation by suppressing the Akt/mTOR and STAT3 signaling pathways. medsci.org It also induced G2/M cell cycle arrest and apoptosis in these cells. medsci.org
Cellular proliferation is a tightly regulated process involving multiple proteins and pathways, including the PI3K/AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer. medsci.orgmdpi.com The PI3K/AKT/mTOR pathway regulates cell proliferation and survival, and its over-activation is observed in various cancers. medsci.org Targeting this pathway is a strategy for novel drug discovery. medsci.org The Akt axis involves the activation of AKT, which in turn activates mTORC1 and inhibits TSC2, a negative regulator of mTORC1. mdpi.com mTORC1 then inhibits 4E-BP, a negative regulator of translation, leading to the production of cyclin D. mdpi.com Cyclin D complexes with CDK4 and CDK6, inhibiting the retinoblastoma (RB) protein and allowing E2F transcription factors to produce cyclin E, which drives the cell through the G1/S transition of the cell cycle. mdpi.com
Another important pathway related to cell proliferation is the NF-κB pathway, which regulates genes involved in cell survival and proliferation. nih.gov Constitutively active NF-κB has been found in many cancers. nih.gov
While these examples highlight common pathways targeted by cytotoxic natural products, specific research detailing how this compound interacts with these or other cellular targets to inhibit proliferation requires further investigation.
Structure-Activity Relationship (SAR) Studies of this compound and Related Lactones
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. For lactones, including sesquiterpene lactones known for their cytotoxic properties, SAR studies have been conducted to identify key structural features responsible for their effects. nih.gov These studies often involve synthesizing analogues and derivatives with specific structural changes and evaluating their biological activities. core.ac.uk
Quantitative structure-activity relationship (QSAR) studies on sets of sesquiterpene lactones with cytotoxic activity have aimed to establish relationships between 3D molecular descriptors and inhibition potency. nih.gov These studies can help identify important properties for activity within different structural skeletons of lactones. nih.gov
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the biological activity of many compounds, including natural products with spiroketal moieties like some cephalosporolides. researchgate.netnih.gov Living systems are chiral environments, and the different enantiomers (stereoisomers that are mirror images) of a chiral drug can behave very differently in vivo. nih.govscribd.com
For molecules with chiral centers, the absolute configuration (R or S) is used to unambiguously describe the 3D structure. nih.gov The interaction between a chiral drug and its chiral binding site (e.g., a receptor or enzyme) is highly dependent on their complementary 3D structures. nih.govscribd.com One enantiomer may fit and interact effectively with the binding site, leading to a biological effect, while the other enantiomer may not bind in the same way, resulting in reduced or no activity. nih.govscribd.com
In the context of spiroketal-containing natural products, the rigidity of the spiroketal provides a defined orientation of pendant functional groups, and there is often a strong correlation between bioactivity and spiroketal stereochemistry. researchgate.net For instance, some cytotoxic spiroketals feature thermodynamically disfavored spiroketals that are more cytotoxic than their stereoisomers. researchgate.net This highlights the critical impact of stereochemistry on the biological activity of this class of compounds, suggesting that the specific 3D arrangement of atoms in this compound is likely important for its cytotoxic effects.
Influence of Functional Groups on Activity Profiles
Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and significantly influence its physical and biological properties. ashp.orgsolubilityofthings.comuohyd.ac.in In SAR studies, modifying or replacing functional groups can alter a compound's activity profile, including its potency, selectivity, and interactions with biological targets. solubilityofthings.comscribd.com
Different functional groups exhibit varying reactivity levels and can dictate the selectivity of reactions. solubilityofthings.com Their presence influences properties such as solubility, acidity, basicity, and the ability to participate in various types of interactions (e.g., hydrogen bonding, ionic interactions, hydrophobic interactions) with biological macromolecules like proteins and enzymes. ashp.orgsolubilityofthings.com
While specific details on the influence of individual functional groups within this compound on its activity are not explicitly provided in the search results, general principles of SAR and functional group modification in related compounds offer insights. For example, in the context of cephalosporin (B10832234) antibiotics (which share a part of the name but are structurally different from cephalosporolides), modifications to functional groups at specific positions on the core structure significantly impact their antibacterial activity, stability, and interaction with enzymes. slideshare.netauburn.eduyoutube.com Similarly, for other lactones and cytotoxic natural products, the presence, position, and nature of functional groups such as hydroxyl groups, carbonyls, and alkyl chains are known to be critical determinants of their biological effects. sci-hub.senih.govashp.org
Understanding the specific roles of the functional groups present in this compound through targeted SAR studies would be essential to elucidate their contribution to its cytotoxic activity and to guide the design of more potent or selective analogues.
Future Research Directions and Advanced Methodologies
Development of Novel and More Efficient Synthetic Strategies for Cephalosporolide D
Current synthetic approaches to this compound have been reported, employing various strategies such as Yamaguchi macrolactonization, Mitsunobu esterification, and Ring Closing Metathesis (RCM) for the formation of the eight-membered lactone ring. researchgate.netnih.gov Other methods have utilized iterative acetylene-epoxide coupling strategies. deepdyve.comresearchgate.net While total syntheses have been achieved, often from readily available starting materials like (±)-propylene epoxide, ongoing research aims to develop more efficient and stereoselective routes. researchgate.netresearchgate.netoup.com Future work could explore photocatalytic and atom-economic strategies to improve the sustainability and efficiency of this compound synthesis. chim.it Developing concise and high-yielding synthetic pathways remains a key area for future investigation, potentially leading to more accessible supplies of the compound for further study.
Investigation of Biosynthetic Enzymes and Genetic Engineering for Enhanced Production
This compound is a natural product, and understanding its biosynthetic pathway is crucial for developing alternative production methods. While general principles of natural product biosynthesis involving enzyme complexes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) are known, specific details regarding the enzymes responsible for this compound formation require deeper investigation. nih.gov Research into identifying and characterizing the specific biosynthetic enzymes involved in the cyclization and functionalization steps leading to the lactone core of this compound is a critical future direction. nih.gov Furthermore, genetic engineering techniques, such as Multiplex Automated Genome Engineering (MAGE) and recombineering, could be applied to the producing organisms (e.g., marine-derived fungi like Penicillium sp.) to enhance this compound yield or to create engineered strains for controlled biosynthesis. researchgate.netnih.govfapesp.brgoogle.com Manipulating the expression of biosynthetic genes or introducing genetic modifications could lead to significantly improved production efficiency.
Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems
Although the biological activity of this compound is mentioned in the context of its isolation from fungi, a deeper understanding of its specific molecular mechanisms of action in biological systems is needed. Future research should focus on identifying the cellular targets with which this compound interacts. This could involve a combination of biochemical assays, cell-based studies, and target identification techniques. Elucidating how this compound exerts its effects at the molecular level will provide insights into its potential biological roles and therapeutic applications. Studies on molecular mechanisms often involve understanding how a compound interacts with biological machinery and propagates signals within a cell. rsc.orguv.esbioliteracy.blog
Computational Chemistry Approaches for Conformational Analysis and Ligand-Target Interactions
Computational chemistry plays a vital role in understanding molecular properties and interactions. For this compound, computational approaches can be employed for detailed conformational analysis of its flexible eight-membered ring structure. chemalive.com Techniques such as molecular mechanics (MM) and quantum mechanics (QM) calculations can help predict stable conformers and their relative energies. chemalive.comdiva-portal.org Furthermore, if a biological target is identified, computational methods like molecular docking and molecular dynamics simulations can be used to model the binding interactions between this compound and its target protein. researchgate.netnih.govbioisi.pt These studies can provide insights into binding affinity, key interactions, and potential binding sites, guiding further experimental investigations into the mechanism of action.
Exploration of Chemoenzymatic Synthetic Pathways
Combining the strengths of chemical and enzymatic catalysis offers a powerful approach for the synthesis of complex molecules like this compound. mdpi.combu.edursc.org Future research can explore chemoenzymatic synthetic pathways that leverage the high selectivity and efficiency of enzymes for specific transformations within the synthetic route. For instance, enzymatic steps could be employed for stereoselective reactions or for the introduction of specific functional groups. researchgate.net This approach could lead to more sustainable and efficient synthetic routes compared to purely chemical methods.
Application of Advanced Spectroscopic Techniques for Dynamic Structure Studies
Advanced spectroscopic techniques can provide valuable information about the dynamic behavior and structural properties of this compound in different environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR, can be used to study the conformational dynamics of the eight-membered ring. solubilityofthings.com Other advanced methods like Electron Paramagnetic Resonance (EPR) and various forms of time-resolved spectroscopy could potentially be applied to investigate transient intermediates in reactions involving this compound or its interactions with other molecules. solubilityofthings.comcardiff.ac.ukresearchgate.netnih.govnih.gov These techniques offer insights into molecular flexibility and interactions that are not accessible through static structural methods.
Natural Product Discovery and Bioprospecting from Marine Microorganisms for Novel Lactones
Cephalosporolides were initially isolated from marine Penicillium species, highlighting marine microorganisms as a valuable source of novel natural products. researchgate.netwikipedia.org Future research should continue bioprospecting efforts in marine environments, focusing on diverse microorganisms, including fungi and bacteria, for the discovery of new lactones with potentially interesting biological activities. rsc.orgstockholmresilience.orgfrontiersin.orgnih.govrsc.org Advanced isolation and characterization techniques, coupled with high-throughput screening, can accelerate the discovery of novel compounds structurally related to this compound. Exploring underexplored marine habitats and symbiotic relationships between marine organisms and microorganisms could lead to the isolation of novel lactones with unique structural features and biological properties.
Q & A
Q. What are the primary natural sources of Cephalosporolide D, and what methodological approaches are used for its isolation and purification?
this compound is typically isolated from fungal species such as Cephalosporium spp. Standard protocols involve solvent extraction (e.g., ethyl acetate or methanol), followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .
Q. How is the stereochemical configuration of this compound determined, and what analytical techniques are essential for this process?
Stereochemical analysis relies on NOESY/ROESY NMR experiments to identify spatial correlations between protons. For oxygenated 5,5-spiroketals (a core structural feature), zinc-chelation strategies during synthesis can help control stereochemistry. Comparisons with synthetic diastereomers and computational modeling (e.g., DFT calculations) further validate configurations .
Q. What are the standard spectroscopic benchmarks (NMR, IR, MS) for characterizing this compound, and how do researchers address discrepancies in reported data?
Key NMR signals include spiroketal protons (δ 4.5–5.5 ppm) and lactone carbonyls (δ ~170 ppm). Discrepancies often arise from solvent effects, impurities, or diastereomeric mixtures. Researchers must cross-reference data with synthetic analogs (e.g., cephalosporolide H) and replicate experiments under identical conditions .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for stereocontrol, and what strategies mitigate side reactions during spiroketal formation?
Gold-catalyzed cycloisomerization and zinc-mediated isomerization are effective for spiroketal stereocontrol (Scheme 1–3 in ). Side reactions (e.g., epoxide ring-opening) are minimized using anhydrous conditions and low temperatures. Kinetic vs. thermodynamic product ratios should be analyzed via time-resolved NMR .
Q. What experimental and computational methods resolve contradictions in NOESY/NMR data for this compound diastereomers?
When NOESY data are inconclusive (e.g., overlapping cross-peaks), variable-temperature NMR or isotopic labeling can enhance resolution. Computational tools like Molecular Dynamics (MD) simulations predict NOE correlations for candidate structures, aiding differentiation between diastereomers .
Q. How do researchers validate the biological activity of this compound, and what are common pitfalls in assay design?
Bioassays (e.g., antimicrobial, cytotoxic) require rigorous controls, including solvent-only and positive/negative controls. Pitfalls include:
- False positives from impurities: Purify compounds to >95% via HPLC.
- Batch variability : Standardize fungal fermentation conditions (pH, temperature, media).
- Data reproducibility : Use triplicate experiments and statistical validation (e.g., ANOVA) .
Q. What strategies ensure the reproducibility of this compound synthesis across laboratories?
Detailed protocols must specify:
- Catalyst loading (e.g., 5 mol% AuCl).
- Reaction times and monitoring (TLC/MS).
- Purification thresholds (e.g., Rf values, solvent ratios). Supporting Information (SI) files should include raw NMR spectra and chromatograms .
Q. How can researchers address gaps in the biosynthetic pathway of this compound, and what omics tools are most effective?
Genome mining of producer strains identifies putative biosynthetic gene clusters (BGCs). Transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) under varying culture conditions link gene expression to metabolite production. Heterologous expression in model fungi (e.g., Aspergillus nidulans) confirms pathway functionality .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?
Non-linear regression models (e.g., Hill equation) calculate IC/EC values. Outliers are identified via Grubbs’ test. For multi-target assays, multivariate analysis (PCA or PLS-DA) distinguishes selective activity from nonspecific effects .
Q. How should researchers document and archive raw data (e.g., NMR, HPLC) to meet journal and institutional reproducibility standards?
- Store raw spectra in open-access repositories (e.g., Zenodo) with DOI links.
- Annotate HPLC chromatograms with column type, mobile phase, and detector settings.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets in SI .
Conflict Resolution in Published Data
Q. When synthetic this compound derivatives show divergent bioactivity from natural isolates, how should researchers investigate potential causes?
- Compare purity levels (HPLC, elemental analysis).
- Test for epimerization or degradation via stability studies (pH, temperature).
- Re-isolate the natural product alongside synthetic batches to rule out source contamination .
Q. How can discrepancies between reported and observed NMR data for this compound be systematically addressed?
- Verify solvent, concentration, and instrument calibration (e.g., referencing to TMS).
- Synthesize proposed structures and compare spectra.
- Collaborate with original authors to access raw data or replicate conditions .
Ethical and Reporting Standards
Q. What are the ethical considerations in publishing negative or inconclusive results related to this compound bioactivity?
Negative results are critical for avoiding publication bias. Disclose them in dedicated journals (e.g., Journal of Negative Results) or as SI. Clearly describe experimental limitations (e.g., low sample size, assay sensitivity) .
Q. How should researchers handle co-authorship and data attribution in collaborative this compound projects?
Follow CRediT (Contributor Roles Taxonomy) guidelines to specify roles (e.g., synthesis, bioassays, data curation). Data ownership agreements must be drafted pre-project to avoid disputes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
